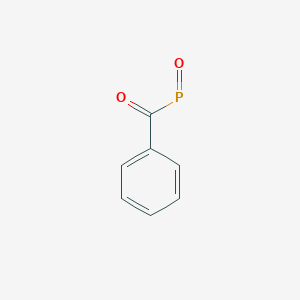

Benzoylphosphanone

Description

Historical Context and Evolution of Phosphanone Chemistry

The study of phosphonates has a rich history, with the Arbuzov reaction, discovered in the early 20th century, providing a foundational method for their synthesis. This reaction, involving the treatment of an acyl chloride with a trialkyl phosphite (B83602), remains a common method for preparing acylphosphonates. rsc.orgacs.org Over the decades, the field has expanded significantly, with the development of new synthetic methodologies and a deeper understanding of the reactivity of these compounds. The unique characteristics of acylphosphonates, such as the instability of the C-P bond under certain hydrolytic conditions and the lower pKa values of the protons alpha to the carbonyl group, have been subjects of continued investigation. thieme-connect.de The exploration of phosphonic acid analogues of naturally occurring phosphates and carboxylic acids has also been a significant driver in the field, with the aim of creating potential regulators and inhibitors of metabolic processes. rsc.org

Significance of Phosphonones in Modern Chemical Research

The significance of phosphonones, particularly acylphosphonates, in modern chemical research is multifaceted. They are recognized for their utility in generating phosphorus-containing analogues of biologically active molecules. thieme-connect.de The phosphonate (B1237965) group can act as a bioisostere for phosphate (B84403) groups, making these compounds valuable in drug design. vulcanchem.com Furthermore, acylphosphonates have been employed in the synthesis of non-phosphorus-containing substrates, highlighting their versatility as synthetic intermediates. thieme-connect.de Their unique reactivity allows them to serve as precursors to various functional groups and molecular scaffolds. For instance, they can act as acyl anion equivalents, enabling cross-benzoin reactions to form a variety of aromatic and aliphatic benzoins. researchgate.net The development of enantioselective organocatalysis has also found a valuable substrate in unsaturated acyl phosphonates, which act as effective hydrogen-bond acceptors. nih.gov

Scope of Academic Inquiry into Benzoylphosphanone

Academic inquiry into this compound and its derivatives has spanned various areas of organic chemistry, from synthetic methodology to applications in materials science and medicinal chemistry.

Synthesis and Properties: A primary focus of research has been the development of efficient synthetic routes to benzoylphosphonates. The traditional Arbuzov reaction remains a key method. rsc.orgprepchem.com More recently, palladium-catalyzed phosphonocarbonylation of aryl iodides with phosphites has emerged as a novel approach. nih.gov Researchers have also investigated the physical and chemical properties of these compounds. Studies have detailed their spectroscopic data (IR, ³¹P, and ¹H NMR), hydrolytic stability under acidic and basic conditions, and their reactions with nucleophiles at the carbonyl group, which typically occur with preservation of the C-P bond. rsc.orgrsc.orgresearchgate.net

Reactions and Applications in Organic Synthesis: A significant body of research has explored the synthetic utility of benzoylphosphonates. They have been used as reagents for the synthesis of other phosphorus-containing compounds, such as benzyl (B1604629) phosphonates. Their reactions with various nucleophiles have been extensively studied. For example, their reaction with organoaluminum reagents provides a method for the synthesis of secondary and tertiary α-hydroxy phosphonates. metu.edu.triyte.edu.tr Benzoylphosphonates also participate in 1,3-dipolar cycloaddition reactions with nitrile oxides to form phosphonate-containing dioxazole derivatives. tandfonline.com Furthermore, they can serve as precursors for the generation of acyl anion equivalents, which can then react with aldehydes to produce cross-benzoin products. researchgate.net In the realm of asymmetric synthesis, α,β-unsaturated acyl phosphonates have been shown to be excellent substrates in organocatalyzed conjugate additions. nih.gov

Photochemical Applications: The photochemical behavior of acylphosphonates, including benzoylphosphonates, is an emerging area of interest. Benzoylphosphonate-based photoactive phosphopeptide mimetics have been developed for modulating protein tyrosine phosphatases and for the specific labeling of SH2 domains. nih.gov A recent strategy involves the conversion of carboxylic acids into acyl phosphonates, which can then access synthetically useful triplet diradicals under visible or near-ultraviolet irradiation, enabling scaffold remodeling through hydrogen atom transfer processes. chemrxiv.orgresearchgate.net This approach circumvents unproductive Norrish type I processes often seen with other carbonyl compounds. chemrxiv.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

115739-96-3 |

|---|---|

Molecular Formula |

C7H5O2P |

Molecular Weight |

152.09 g/mol |

IUPAC Name |

phenyl(phosphoroso)methanone |

InChI |

InChI=1S/C7H5O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5H |

InChI Key |

MXMXVHAQJOTPSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)P=O |

Origin of Product |

United States |

Synthetic Methodologies for Benzoylphosphanone and Its Derivatives

Direct Synthesis Routes to Benzoylphosphanone

The primary route for synthesizing this compound and its dialkyl esters is the Michaelis-Arbuzov reaction and its variants, which involve the reaction of a benzoyl halide with a trialkyl phosphite (B83602). wikipedia.org This reaction is a cornerstone in organophosphorus chemistry for creating phosphorus-carbon bonds. tandfonline.com

The classical and most direct pathway to dialkyl benzoylphosphonates is the "acyl-Arbuzov" reaction, where a benzoyl halide reacts with a trialkyl phosphite. nih.gov For example, diethyl benzoylphosphonate is synthesized by reacting benzoyl chloride with triethyl phosphite. prepchem.com Similarly, methyl benzoylphosphonate can be prepared by combining benzoyl chloride with trimethyl phosphite. scholaris.ca This reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the electrophilic carbon of the alkyl halide (or in this case, the acyl chloride), forming a phosphonium (B103445) salt intermediate. wikipedia.org

While effective, this method has prompted the development of alternative pathways. One notable development is the reaction of trimethyl phosphite with aroylphosphonates in the presence of proton donors like carboxylic acids. This reaction can proceed rapidly, yielding diphosphorus (B173284) compounds. tandfonline.com Research has also explored the generation of acyl anion equivalents from acylphosphonates, which can then react with various electrophiles, providing a novel synthetic application for benzoylphosphonate intermediates. researchgate.net Furthermore, Lewis acid-mediated Michaelis-Arbuzov reactions have been developed, allowing the synthesis to proceed at room temperature. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of benzoylphosphonates. Key parameters that have been investigated include temperature, reaction time, and the use of catalysts or alternative energy sources.

The traditional Michaelis-Arbuzov reaction often requires elevated temperatures, typically between 120°C and 160°C, to drive the reaction to completion. wikipedia.org A specific procedure for synthesizing diethyl benzoylphosphonate involves the gradual addition of triethyl phosphite to benzoyl chloride at 90°C over one hour, which, after distillation to remove unreacted starting materials, results in a 90% yield. prepchem.com In another variation, the synthesis of methyl benzoylphosphonate was achieved by stirring benzoyl chloride and trimethyl phosphite at room temperature for 24 hours under a nitrogen atmosphere. scholaris.ca

Modern approaches have sought to improve efficiency and reduce the harshness of these conditions. Microwave-assisted Arbuzov rearrangements on a solid alumina (B75360) support under solvent-free conditions have proven to be a rapid and high-yielding method for preparing phosphonates. tandfonline.com Additionally, the use of Lewis acid catalysts, such as zinc bromide (ZnBr₂), can facilitate the reaction under milder conditions and may alter the reaction mechanism. nih.gov

Below is a table summarizing various optimized conditions for reactions involving benzoylphosphonate synthesis or related Arbuzov reactions.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Benzoyl chloride, Triethyl phosphite | 90°C, 1 hour, then distillation | Diethyl benzoylphosphonate | 90% | prepchem.com |

| Benzoyl chloride, Trimethyl phosphite | Room temperature, 24 hours, under N₂ | Methyl benzoylphosphonate | N/A | scholaris.ca |

| Benzyl (B1604629) chloride, Triethyl phosphite | Microwave, Alumina (neutral), solvent-free | Diethyl benzylphosphonate | 90% | tandfonline.com |

| Benzyl chloride, Triethyl phosphite | Reflux at 180-185°C, 24 hours, solvent-free | Diethyl benzylphosphonate | ~80% | google.com |

| Substituted Benzoylphosphonates, Aldehydes | KCN (30 mol%), THF, 0°C to room temp, 24h | O-protected α-hydroxy phosphonates | 45-65% | tubitak.gov.tr |

| Cinnamaldehyde, Dimethyl benzoylphosphonate | N-Heterocyclic Carbene, MTBD base, CH₂Cl₂, 40°C | γ-butyrolactone derivative | 79% | nih.gov |

Development of Novel Synthetic Pathways

Synthesis of Substituted Benzoylphosphanones

The synthesis of benzoylphosphonates bearing various substituents on the aromatic ring has been extensively explored to create a library of compounds for further reactions and applications. Both electron-donating and electron-withdrawing groups have been successfully incorporated.

Methods have been developed for the synthesis of benzoylphosphonates with substituents such as chloro, fluoro, trifluoromethyl, methyl, and methoxy (B1213986) groups on the phenyl ring. tandfonline.comtubitak.gov.trnih.goviyte.edu.tr For instance, the reaction of organoaluminum reagents has been successfully applied to a range of benzoylphosphonates substituted at the 2-, 3-, and 4-positions of the aromatic ring. iyte.edu.tr Similarly, cyanide-catalyzed self-condensation reactions have been performed on benzoyl dimethylphosphonates with a variety of para-substituents (MeO, Me, F, Cl, Br), although ortho-substituted versions were found to be unreactive under these conditions. tubitak.gov.tr

The scope extends beyond simple phenyl derivatives. Heterocyclic α-ketophosphonates, including 2-naphthoyl, 3-furyl, and 3-thiophenyl analogues, have been synthesized and utilized in subsequent stereoselective reactions, demonstrating the versatility of these synthetic methods. nih.gov

The following table details the synthesis of various substituted benzoylphosphonates or their use in subsequent reactions.

| Substituent on Acyl Group | Reagents/Reaction Type | Notes | Reference |

| 4-Cl, 4-F | Isothiourea-catalyzed cycloaddition | Reacted well to form β-lactones in high yields (88-98%). | nih.gov |

| 4-CF₃ | Isothiourea-catalyzed cycloaddition | Gave a lower yield (48%) but with good stereoselectivity. | nih.gov |

| 2-Naphthoyl | Isothiourea-catalyzed cycloaddition | Provided the corresponding β-lactone in 81% yield. | nih.gov |

| 3-Furyl, 3-Thiophenyl | Isothiourea-catalyzed cycloaddition | Heterocyclic variants were well-tolerated, giving high yields. | nih.gov |

| 4-MeO, 4-Me, 4-F, 4-Cl, 4-Br | Cyanide-catalyzed self-condensation | Corresponding substituted benzoyl dimethylphosphonates reacted smoothly. | tubitak.gov.tr |

| 2-MeO | Cyanide-catalyzed self-condensation | Ortho-substituted phosphonate (B1237965) gave no product. | tubitak.gov.tr |

| 2-Cl, 3-Cl, 4-Cl | Addition of Trimethylaluminum (B3029685) | Chloro-substituted benzoylphosphonates reacted to give good yields. | iyte.edu.tr |

A significant area of research involves the use of benzoylphosphonates and their derivatives in stereoselective synthesis to produce chiral molecules with high degrees of enantiomeric and diastereomeric purity.

One prominent approach is the N-heterocyclic carbene (NHC)-catalyzed reaction between α,β-unsaturated aldehydes and α-ketophosphonates (including substituted benzoylphosphonates) to form chiral γ-butyrolactones. Through rational catalyst design, this method achieves good to excellent yields and high enantioselectivity. nih.gov

Another powerful strategy is the isothiourea-catalyzed formal [2+2] cycloaddition of α-ketophosphonates with C(1)-ammonium enolates. This process yields highly enantioenriched β-lactones functionalized with a phosphonate group. The reaction demonstrates high diastereoselectivity and excellent enantioselectivity across a range of substituted benzoylphosphonates. nih.gov

Asymmetric hydrogenation of α-keto phosphonates, using dimethyl benzoylphosphonate as a model substrate, has also been explored to produce chiral α-hydroxyphosphonates. This transformation is crucial for accessing optically active compounds that are analogues of biologically important α-hydroxy carboxylic acids. mdpi.comresearchgate.net These methods showcase the utility of benzoylphosphonates as key building blocks in modern asymmetric synthesis.

Introduction of Aromatic and Aliphatic Substituents

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of benzoylphosphonates aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net The traditional Michaelis-Arbuzov reaction has drawbacks in this regard, such as the need for high temperatures and the generation of alkyl halide byproducts. wikipedia.orgnih.gov

Several greener alternatives have been developed. One approach is the use of solvent-free reaction conditions, which aligns with a core principle of green chemistry. acgpubs.org The Michaelis-Arbuzov reaction can be performed without a solvent, for example, by using microwave irradiation on a solid support like alumina, which leads to rapid reactions and excellent yields. tandfonline.com Running the reaction under flow conditions is another sustainable alternative to conventional batch methods that can improve efficiency and safety. researchgate.net

The use of environmentally benign catalysts is another key strategy. For the synthesis of α-hydroxyphosphonates, a related class of compounds, catalysts such as piperazine (B1678402) have been used effectively under simple grinding, solvent-free conditions. acgpubs.org Deep eutectic solvents, which are biodegradable and have low toxicity, have also been employed as green catalyst-solvent systems for the synthesis of phosphonate derivatives. researchgate.net These approaches avoid the use of volatile and often hazardous organic solvents, thereby reducing the environmental footprint of the synthesis. oup.com

Mechanistic Investigations of this compound Formation Reactions

The synthesis of benzoylphosphanones and their derivatives predominantly relies on fundamental C-P bond-forming reactions. Mechanistic studies have illuminated the pathways of these transformations, providing a molecular-level understanding of how reactants are converted into these organophosphorus compounds. The most significant of these are the Michaelis-Arbuzov and the Hirao reactions.

The Michaelis-Arbuzov Reaction Mechanism

The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates and is particularly effective for preparing acyl phosphonates like this compound. The reaction typically involves the interaction of a trialkyl phosphite with an acyl halide, such as benzoyl chloride.

The accepted mechanism proceeds in two main steps:

Nucleophilic Attack and Phosphonium Salt Formation: The reaction initiates with the nucleophilic attack of the trivalent phosphorus atom of the trialkyl phosphite on the electrophilic carbonyl carbon of the acyl halide. This step, a classic S_N2-type attack, results in the formation of a tetrahedral intermediate which then expels a halide ion to form a phosphonium salt. wikipedia.orgorganic-chemistry.org For acyl halides, this reaction is notably mild and often proceeds rapidly at room temperature. nih.gov

Dealkylation (The Arbuzov Rearrangement): The displaced halide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium salt. This second S_N2 reaction leads to the formation of the final pentavalent acylphosphonate product and an alkyl halide byproduct. wikipedia.orgorganic-chemistry.org The thermal cleavage of the phosphonium intermediate is a key step in this rearrangement. wikipedia.org

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack of trialkyl phosphite on the acyl halide. | Formation of a phosphonium salt intermediate. wikipedia.org |

| 2 | Nucleophilic attack by the displaced halide on an alkyl group of the phosphonium salt. | Dealkylation leading to the stable pentavalent phosphorus product. organic-chemistry.org |

This interactive table summarizes the key stages of the Michaelis-Arbuzov reaction for this compound synthesis.

The Hirao Reaction Mechanism

For the synthesis of arylphosphonate derivatives, the palladium-catalyzed Hirao reaction is a powerful tool, enabling the formation of C(sp²)-P bonds. This cross-coupling reaction typically pairs an aryl halide with a dialkyl phosphite. wikipedia.orgthieme-connect.com

The catalytic cycle, a hallmark of palladium-catalyzed cross-coupling reactions, is generally understood to involve three fundamental steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex (often generated in situ). This step forms a palladium(II) intermediate, creating a new palladium-carbon bond. wikipedia.orgnih.gov

Ligand Exchange: The dialkyl phosphite then enters the coordination sphere of the palladium(II) complex. In the presence of a base, the phosphite is deprotonated, and the resulting phosphonate anion displaces the halide from the palladium center. thieme-connect.comresearchgate.net

Reductive Elimination: The final step is the reductive elimination of the arylphosphonate product from the palladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnih.gov

A proposed mechanism for the Hirao reaction is detailed in the table below:

| Step | Description | Key Species |

| A | Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming an Ar-Pd(II)-X complex. nih.govresearchgate.net |

| B | Ligand Exchange | The dialkyl phosphite, often activated by a base, displaces the halide on the Pd(II) complex. thieme-connect.com |

| C | Reductive Elimination | The C-P bond is formed, releasing the arylphosphonate product and regenerating the Pd(0) catalyst. wikipedia.orgresearchgate.net |

This interactive table outlines the generally accepted catalytic cycle for the Hirao reaction.

Mechanistic studies have also explored the nature of the active catalyst, particularly when starting with Pd(OAc)₂ as a precursor. It is suggested that the actual catalyst is a (HOY₂P)₂Pd(0) species, formed through reduction of Pd(II) and ligation by the phosphite reagent itself. nih.gov

Other Relevant Mechanistic Considerations

The Pudovik reaction , which involves the addition of dialkyl phosphites to carbonyl compounds, is also relevant for synthesizing α-hydroxyphosphonate derivatives. nih.govnih.gov Mechanistic investigations, including quantum chemical calculations, have explored the role of catalysts like triethylamine (B128534) in promoting the hydrophosphonylation of the carbonyl group. nih.gov The reaction is initiated by the base, which deprotonates the dialkyl phosphite to form a more nucleophilic phosphorus species that then attacks the carbonyl carbon. nih.govwikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Depth

NMR spectroscopy provides unparalleled insight into the molecular framework of benzoylphosphonates by probing the magnetic properties of atomic nuclei such as ³¹P, ¹³C, and ¹H.

Phosphorous-31 (³¹P) NMR is a highly diagnostic technique for organophosphorus compounds due to the 100% natural abundance and spin ½ nature of the ³¹P nucleus. researchgate.net For benzoylphosphonates, the ³¹P NMR spectrum typically exhibits a single resonance, confirming the presence of a unique phosphorus environment. The chemical shift (δ) of this signal is indicative of the electronic environment around the phosphorus atom.

The chemical shifts for acylphosphonates are found in a characteristic region. For instance, the ³¹P NMR signal for diethyl 1-oxomethylphosphonate, a related acylphosphonate, appears at approximately -2.9 ppm. jocpr.com For dimethyl benzoylphosphonate, the signal has been reported to be in the range of δ ~20–25 ppm. This downfield shift compared to other phosphonates can be attributed to the electronic effects of the adjacent benzoyl carbonyl group. The precise chemical shift provides crucial information for identifying the phosphonate (B1237965) functionality and assessing its chemical environment. Quantitative ³¹P NMR can also be utilized for purity assessment of these compounds when appropriate certified reference materials are used. oup.com

Table 1: Representative ³¹P NMR Chemical Shifts for Acylphosphonates

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| Diethyl 1-oxomethylphosphonate | CDCl₃ | -2.9 jocpr.com |

| Dimethyl benzoylphosphonate | - | ~20-25 |

| Diethyl phosphonate | - | 8.0 (for comparison) |

Note: Chemical shifts can vary based on solvent and concentration.

¹³C and ¹H NMR spectroscopy are fundamental for mapping the carbon and proton skeletons of benzoylphosphonates.

Carbon-13 NMR: The ¹³C NMR spectrum of a benzoylphosphonate, such as the diethyl or dimethyl ester, will display distinct signals for each unique carbon atom. The most downfield signal is typically the carbonyl carbon (C=O) of the benzoyl group, appearing in the range of 190-220 ppm due to its sp² hybridization and bonding to an electronegative oxygen atom. oregonstate.edu A significant feature is the coupling between the phosphorus and the carbonyl carbon (¹JP-C), which splits the carbonyl signal into a doublet. The aromatic carbons of the phenyl ring typically resonate between 120-140 ppm. The carbons of the alkoxy groups (e.g., -OCH₃ or -OCH₂CH₃) will appear further upfield. The -OCH₂- carbons in diethyl benzoylphosphonate will also exhibit coupling to the phosphorus atom (²JP-O-C). jocpr.com

Proton NMR: The ¹H NMR spectrum provides information on the number and types of protons. For diethyl benzoylphosphonate, the aromatic protons of the phenyl group appear as a complex multiplet in the downfield region (typically 7.4-8.0 ppm). The methylene (B1212753) protons (-OCH₂-) of the ethyl groups appear as a quartet, further split by coupling to the ³¹P nucleus (³JP-O-C-H). The methyl protons (-CH₃) of the ethyl groups appear as a triplet upfield. metu.edu.tr

Table 2: Expected ¹H and ¹³C NMR Data for a Representative Benzoylphosphonate (Diethyl Benzoylphosphonate)

| Atom | ¹H Chemical Shift (δ) ppm (Multiplicity, J Hz) | ¹³C Chemical Shift (δ) ppm (Multiplicity, J Hz) |

|---|---|---|

| Carbonyl C=O | - | ~195 (d, ¹JP-C) |

| Aromatic C-H (ortho, meta, para) | ~7.4 - 8.0 (m) | ~128 - 135 |

| Aromatic C (ipso) | - | ~130-135 |

| P-O-CH₂ | ~4.2 (dq, ³JH-H, ³JP-H) | ~64 (d, ²JP-C) |

Note: These are approximate values. Actual shifts and coupling constants depend on the specific molecule and experimental conditions. 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all ¹H and ¹³C signals and confirming the molecular structure. osti.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, for example, confirming the connectivity within the ethyl groups of diethyl benzoylphosphonate by showing a cross-peak between the methylene and methyl proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the aromatic ring and ethyl groups to their corresponding carbon atoms. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei, providing insights into the molecule's three-dimensional structure and preferred conformation. For instance, NOESY could help determine the relative orientation of the benzoyl ring with respect to the phosphonate group.

Carbon-13 and Proton NMR for Structural Assignments

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics

Infrared (IR) spectroscopy is excellent for identifying key functional groups in benzoylphosphonates. The most prominent absorption bands are associated with the carbonyl (C=O) and phosphoryl (P=O) groups.

C=O Stretch: The carbonyl group gives rise to a very strong and sharp absorption band. In acylphosphonates, this band is typically observed at a lower wavenumber (around 1650-1700 cm⁻¹) compared to simple ketones or esters. jocpr.comresearchgate.net For example, in diethyl 1-oxomethylphosphonate, it appears at 1698 cm⁻¹. jocpr.com This shift is due to the electronic influence of the adjacent phosphorus atom.

P=O Stretch: A strong absorption corresponding to the P=O stretching vibration is expected in the region of 1200-1300 cm⁻¹. For diethyl 1-oxomethylphosphonate, this band is found at 1241 cm⁻¹. jocpr.com

P-O-C Stretch: The stretching vibrations of the P-O-C linkages in phosphonate esters give rise to strong bands, typically around 1000-1050 cm⁻¹. jocpr.com

Aromatic C-H and C=C Stretches: The benzoyl group will show characteristic absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. masterorganicchemistry.com

Table 3: Characteristic Infrared Absorption Frequencies for Benzoylphosphonates

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Benzoyl) | Stretch | 1650 - 1700 jocpr.com | Strong, Sharp |

| P=O (Phosphoryl) | Stretch | 1200 - 1300 jocpr.com | Strong |

| P-O-C (Ester) | Stretch | 1000 - 1050 jocpr.com | Strong |

| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | Stretch | > 3000 | Medium to Weak |

Raman spectroscopy is a complementary technique to IR spectroscopy. dntb.gov.ua While IR absorption is dependent on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa.

For benzoylphosphonates, Raman spectroscopy would also clearly show the characteristic vibrations of the benzoyl and phosphonate groups. The symmetric vibrations of the benzene (B151609) ring are typically strong in the Raman spectrum. nasa.gov The P=O stretch is also Raman active. aip.org Due to the lower polarity of the C=C bonds in the aromatic ring compared to the C=O and P=O bonds, their Raman signals can be particularly informative for studying the phenyl moiety. This technique is valuable for studying these compounds in aqueous solutions due to the weak Raman scattering of water. nih.gov While specific Raman data for benzoylphosphanone is not widely published, the analysis would follow the principles of functional group identification similar to IR spectroscopy. aip.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound (class) | C₆H₅CO-P(O)(OR)₂ |

| Dimethyl benzoylphosphonate | C₉H₁₁O₄P |

| Diethyl benzoylphosphonate | C₁₁H₁₅O₄P |

| Diethyl 1-oxomethylphosphonate | C₅H₁₁O₄P |

| Diethyl phosphonate | C₄H₁₁O₃P |

High-Resolution Infrared Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic structure of this compound and its derivatives, which are part of the larger class of acylphosphine oxides. wepub.orgsci-hub.se The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. azooptics.comlibretexts.org For organic molecules, these absorptions are typically associated with specific functional groups known as chromophores. msu.edu

In this compound, the primary chromophore is the benzoyl group attached to the phosphorus atom. The UV-Vis spectrum of acylphosphine oxides is characterized by absorption bands in the near-UV and visible regions of the electromagnetic spectrum, typically between 350 and 420 nm. nih.govmdpi.com These absorptions are primarily attributed to n→π* electronic transitions. nih.gov This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen to an anti-bonding π* orbital associated with the carbonyl group.

The position and intensity of these absorption bands can be influenced by the substituents on both the benzoyl ring and the phosphorus atom. Extending the conjugation of the π-electron system generally leads to a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths. msu.edu For instance, the introduction of an electron-donating group like a diethylamino group on the benzoyl ring results in a red-shifted absorption spectrum. sci-hub.se Acylphosphine oxides are noted for their low absorption above 420 nm, which makes them suitable for specific UV-curing applications. nih.gov However, certain salts of these compounds show strong absorption well above 400 nm. nih.gov

The table below summarizes the characteristic UV-Vis absorption data for representative acylphosphine oxide compounds, illustrating the typical range for this class of molecules.

| Compound Name | λmax (nm) | Type of Transition | Reference |

| Acylphosphine Oxides (General) | 370 - 420 | n→π | nih.gov |

| 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) | ~380 | n→π | sci-hub.se |

| 7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyldiphenyl phosphine (B1218219) oxide | 372 | n→π* (from APO) | nih.gov |

| Tris(acyl)phosphine oxides | 415 - 420 | n→π* | researchgate.net |

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. dcu.ie For acylphosphine oxides like this compound, electron ionization mass spectrometry (EI-MS) typically induces reproducible fragmentation. dcu.ie

The most significant fragmentation pathway for acylphosphine oxides is a Norrish Type I cleavage of the bond between the carbonyl carbon and the phosphorus atom (the C-P bond). nih.gov This α-cleavage is a characteristic feature of this class of compounds and results in the formation of a benzoyl radical and a phosphinoyl radical. nih.govdcu.ie In the mass spectrometer, these fragments are detected as ions. The molecular ion (M+) peak may be observed, though it can be weak depending on the stability of the specific compound. miamioh.edu

The fragmentation of the parent molecular ion leads to the generation of several key fragment ions. The most common fragments observed in the mass spectra of benzoylphosphine derivatives include:

The Benzoyl Cation : Resulting from the α-cleavage, this fragment has a mass-to-charge ratio (m/z) of 105. Its high stability often makes it a prominent peak in the spectrum.

Phosphinoyl-related Fragments : The other part of the molecule, the phosphinoyl fragment, will also produce characteristic peaks depending on its substituents.

Loss of Small Molecules : Peaks corresponding to the loss of small, stable neutral molecules like carbon monoxide (CO, 28 Da) from the benzoyl fragment can also be observed. libretexts.org

The high-resolution mass spectrometry (HRMS) technique allows for the determination of the exact mass and elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of the compound. sci-hub.segoogle.com

Below is a table of expected key fragments for a generic benzoylphosphine oxide in mass spectrometry.

| Fragment Description | Proposed Ion Structure | Theoretical m/z | Fragmentation Pathway |

| Benzoyl cation | [C₆H₅CO]⁺ | 105 | α-cleavage of the C-P bond |

| Phenyl cation | [C₆H₅]⁺ | 77 | Loss of CO from the benzoyl cation |

| Phosphinoyl fragment | [R₂P=O]⁺ | Varies | α-cleavage of the C-P bond (charge retained on P) |

| Molecular ion | [C₆H₅C(O)P(R)₂=O]⁺ | Varies | Initial ionization |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. google.comwarwick.ac.ukcarleton.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding a molecule's physical and chemical properties. carleton.edurigaku.com The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. warwick.ac.ukrigaku.com

For the acylphosphine oxide family, single-crystal X-ray diffraction (SC-XRD) studies have been instrumental in confirming their molecular structures. ethz.chresearchgate.net These analyses reveal the geometry around the phosphorus center, which is typically tetrahedral, and the planarity of the benzoyl group. The solid-state structure provides insights into crystal packing and the presence of intermolecular forces, such as hydrogen bonds or van der Waals interactions, which can influence the material's bulk properties. ethz.ch

The table below presents hypothetical, yet representative, crystallographic data for a simple acylphosphine oxide to illustrate the type of information obtained from an SC-XRD experiment.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₃H₁₁O₂P | The elemental composition of the molecule in the crystal. |

| Formula Weight | 246.20 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. libretexts.org |

| Space Group | P2₁/c | The space group defines the crystal's symmetry elements. libretexts.org |

| a, b, c (Å) | 9.5, 12.0, 10.5 | The dimensions of the unit cell along the a, b, and c axes. |

| α, β, γ (°) | 90, 105, 90 | The angles of the unit cell. |

| Volume (ų) | 1155 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.415 g/cm³ | The calculated density of the crystal. |

Correlating Spectroscopic Data with Theoretical Predictions

To gain a deeper understanding of the electronic structure and spectroscopic properties of this compound and its analogs, experimental data are often correlated with theoretical predictions from computational chemistry. dcu.ie Methods based on Density Functional Theory (DFT) are widely used for this purpose. faccts.de

For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. ethz.chfaccts.de These calculations allow for the precise assignment of the observed absorption bands to specific electronic transitions, such as the n→π* transition characteristic of the benzoyl group in acylphosphine oxides. ethz.chfaccts.de Comparing the computed spectrum with the experimental one helps validate both the experimental results and the theoretical model. Often, a good agreement is found between the predicted and measured spectra. dcu.iemiamioh.edu

In the context of mass spectrometry, computational methods can be used to calculate the energies of different fragmentation pathways. This helps to predict the most likely fragmentation patterns and supports the interpretation of the experimental mass spectrum. By calculating the relative stabilities of the potential fragment ions, researchers can rationalize why certain peaks are more abundant than others.

The synergy between experimental spectroscopy and theoretical calculations provides a robust framework for the structural elucidation of complex molecules. dcu.ie Theoretical models can predict spectra, which guide experimental work, while experimental data serve to refine and validate the computational methods. dcu.ie This integrated approach has been successfully applied to the study of various acylphosphine oxides, providing detailed insights into their photochemistry. dcu.ie

Reactivity and Reaction Mechanisms of Benzoylphosphanone

Nucleophilic and Electrophilic Reactivity at the Phosphonyl and Carbonyl Centers

The electrophilicity of the carbonyl carbon in benzoylphosphanone is a key determinant of its reactivity. It readily undergoes attack by various nucleophiles. Concurrently, the phosphonyl group can influence these reactions through steric and electronic effects, and in some cases, can itself be a site of reactivity or participate in rearrangements.

The reaction of benzoylphosphonates with organometallic reagents is a versatile method for forming carbon-carbon bonds, leading to α-hydroxy phosphonates. The nature of the organometallic reagent and the reaction conditions can significantly influence the outcome.

Reactions with organoaluminum reagents have been studied in detail. The addition of trialkylaluminum reagents to acyl phosphonates can yield either secondary or tertiary α-hydroxy phosphonates depending on the temperature. iyte.edu.tr For instance, the reaction of various diethyl aroylphosphonates with trimethylaluminum (B3029685) at 0 °C provides tertiary α-hydroxy phosphonates in good yields. iyte.edu.tr However, using triethylaluminum (B1256330) at the same temperature results in reduction to a secondary α-hydroxy phosphonate (B1237965), whereas at -100 °C, the expected tertiary alcohol is formed from ethyl group addition. iyte.edu.tr

Table 1: Reaction of Diethyl Aroylphosphonates with Trimethylaluminum

| Entry | Aroyl Group | Product | Yield (%) |

| 1 | Benzoyl | Diethyl 1-phenyl-1-hydroxyethylphosphonate | 75 |

| 2 | 4-Methylbenzoyl | Diethyl 1-(p-tolyl)-1-hydroxyethylphosphonate | 81 |

| 3 | 4-Methoxybenzoyl | Diethyl 1-(4-methoxyphenyl)-1-hydroxyethylphosphonate | 79 |

| 4 | 4-Chlorobenzoyl | Diethyl 1-(4-chlorophenyl)-1-hydroxyethylphosphonate | 83 |

| 5 | 3-Chlorobenzoyl | Diethyl 1-(3-chlorophenyl)-1-hydroxyethylphosphonate | 73 |

| 6 | 2-Chlorobenzoyl | Diethyl 1-(2-chlorophenyl)-1-hydroxyethylphosphonate | 77 |

| Data sourced from research on the reactions of acyl phosphonates with organoaluminum reagents. iyte.edu.tr |

Grignard and organolithium reagents have also been employed, though yields can be variable. iyte.edu.trresearchgate.net For example, the reaction of diethyl benzoylphosphonate with methylmagnesium bromide gives the corresponding tertiary alcohol in approximately 50% yield, while the reaction with methyllithium (B1224462) fails to produce the desired product. iyte.edu.tr

Furthermore, reactions with lanthanoid metals like ytterbium (Yb) and samarium (Sm) have been explored. Diethyl benzoylphosphonate reacts with Yb metal in a tetrahydrofuran-hexamethylphosphoramide solvent system to yield products such as diethyl 1,2-diphenyl-2-oxoethyl phosphate (B84403). The formation of these products is rationalized through the intermediacy of an acylytterbium complex. capes.gov.br

Acylphosphonates serve as effective electrophiles in reactions with carbonyl compounds, particularly in aldol-type condensations. These reactions provide access to chiral α-hydroxy phosphonates, which are of significant interest due to their biological activities. researchgate.net

In one approach, the lithium enolate of an acylphosphonate, such as diethyl propionylphosphonate, reacts with benzaldehyde (B42025) with high diastereoselectivity. The structural rigidity imposed by the chelation of the lithium cation with the phosphoryl and carbonyl oxygens directs the reaction to favor the syn-aldol product. rsc.org

Acylphosphonates also participate in enantioselective vinylogous aldol (B89426) reactions. For example, they react with 3-alkylidene oxindoles in the presence of a bifunctional thiourea (B124793) organocatalyst. researchgate.netrsc.org The catalyst activates the acylphosphonate electrophile and the oxindole (B195798) nucleophile simultaneously through hydrogen bonding, leading to the formation of hydroxyphosphonato-3-alkylidene-2-oxindoles with high yields and excellent enantioselectivity. researchgate.net

Interestingly, the reaction of acyl phosphonates with aldehydes in the presence of proline as a catalyst does not yield the expected aldol product. Instead, a one-pot, three-component [3+2] cycloaddition reaction occurs. This proceeds via the formation of an azomethine ylide from proline and the aldehyde, which then undergoes a 1,3-dipolar cycloaddition with the carbonyl group of the acylphosphonate to furnish substituted hexahydropyrrolo[1,2-c]oxazole structures. metu.edu.tr

Reactions with Organometallic Reagents

Photochemical and Photophysical Processes

The photochemistry of this compound is dominated by the reactivity of its excited triplet state, which exhibits chemistry analogous to that of other aromatic ketones.

Upon irradiation with UV light in a degassed solution, dialkyl benzoylphosphonates typically undergo a photo-pinacolization reaction. oup.comoup.com This transformation proceeds via the excited triplet state of the aroylphosphonate, which abstracts a hydrogen atom from the solvent or another phosphonate molecule to form a ketyl radical intermediate. Dimerization of these radicals yields the corresponding pinacol (B44631). This reaction is efficiently quenched by triplet quenchers like 1,3-pentadiene (B166810) or oxygen. oup.com

An exception to this is diethyl benzoylphosphonate. When irradiated in various solvents, it does not form a pinacol but instead yields 2,4,6-triphenyl-2,4,6-tris[diethylphosphoryl]-1,3,5-trioxane, a cyclic trimer, in nearly quantitative yield. oup.com

More recently, a visible-light-induced coupling of acyl phosphonates with alcohols has been reported. Using diethyl benzoylphosphonate as a model substrate, this phosphorus-enabled radical process allows for the formation of α-hydroxy ketones. researchgate.net Benzoylphosphonates can also be formed through photochemical reactions; for instance, the photolysis of dimethyl α-diazobenzylphosphonate in an oxygen-doped argon matrix produces dimethyl benzoylphosphonate. researchgate.net

Spectroscopic techniques have been instrumental in elucidating the mechanisms of the photochemical reactions of benzoylphosphonates. Ultraviolet (UV) spectral changes during irradiation and quantum yield measurements have been used to follow the reaction progress. oup.com The quantum yields for the disappearance of para-substituted benzoylphosphonates are sensitive to the electronic nature of the substituent, which is thought to influence the conformation between the carbonyl and phosphoryl groups and thus the reactivity of the excited state. oup.com

Electron spin resonance (ESR) spectroscopy has provided direct evidence for the radical intermediates involved. The ESR spectra of irradiated aroylphosphonates at low temperatures (77 K) reveal a large anisotropic doublet. This splitting, with separations of 53–128 Gauss, is attributed to the hyperfine coupling between the unpaired electron on the ketyl radical carbon and the adjacent phosphorus nucleus, confirming the formation of a radical centered alpha to the phosphonyl group. oup.comoup.com

Table 2: Quantum Yields for Photochemical Disappearance of Substituted Diethyl Benzoylphosphonates

| Substituent (para) | Quantum Yield (Φ) |

| Methoxy (B1213986) (CH₃O) | 2.10 |

| Methyl (CH₃) | 1.95 |

| Hydrogen (H) | 1.83 |

| Chloro (Cl) | 1.79 |

| Quantum yields measured at room temperature. Data sourced from photochemical studies of aroylphosphonic acid esters. oup.com |

Photoinduced Transformations of this compound

Thermal Decomposition Pathways and Stability Studies

The stability of this compound and its derivatives is an important consideration for their synthesis and application. Generally, the carbon-phosphorus (C–P) bond in acylphosphonic acids is stable under most acidic and basic hydrolytic conditions. researchgate.net However, their ester derivatives can be unstable under highly alkaline pH conditions. researchgate.net

Studies on the thermal decomposition of acyl phosphonates indicate that these compounds can undergo degradation at elevated temperatures, typically in the range of 110-250 °C. metu.edu.tr The reaction of acyl phosphonates can also be influenced by pH under non-thermal conditions. For example, attempts to form a hydrazone from propionyl phosphonate under neutral or basic conditions led to decomposition, yielding propionyl hydrazide and diethylphosphite. This suggests that under these conditions, elimination of the phosphite (B83602) from a tetrahedral intermediate is favored over the elimination of water. nih.gov

Role as a Reactive Intermediate in Complex Reactions

Benzoylphosphonates serve as precursors to highly reactive transient species in both synthetic organic chemistry and enzymatic systems. In chemical reactions, they are known to generate carbene intermediates under specific conditions arkat-usa.orgrsc.orgtandfonline.compsu.edu. In biochemistry, their analogues act as powerful mechanism-based inhibitors that form stable adducts within enzyme active sites, effectively providing a snapshot of enzymatic reaction intermediates nih.govresearchgate.netscholaris.ca.

The reaction of dialkyl benzoylphosphonates with trialkyl phosphites at elevated temperatures (above 80°C) initially produces an anionic intermediate which can then undergo cleavage to form a phosphonate-substituted phenylcarbene arkat-usa.orgtandfonline.com. This carbene is a key transient species that dictates the subsequent reaction pathways.

In the context of enzymatic reactions, methyl benzoylphosphonate (MBP), a structural and electronic analogue of the substrate benzoylformate, is utilized to study thiamin diphosphate (B83284) (ThDP)-dependent enzymes like Benzoylformate Decarboxylase (BFDC) nih.govresearchgate.net. MBP reacts with the ThDP cofactor within the enzyme's active site to form a stable tetrahedral adduct, which mimics the covalent C2α-mandelyl-ThDP intermediate formed during the natural catalytic cycle nih.govresearchgate.netscholaris.ca. This stable analogue has been instrumental in clarifying the initial steps of the enzymatic mechanism nih.gov.

The transient nature of intermediates derived from benzoylphosphonates necessitates specialized techniques for their identification and characterization.

Chemical Trapping of Carbene Intermediates: The existence of phosphonate-substituted phenylcarbenes is primarily inferred through trapping experiments arkat-usa.orgpsu.edu.

Intermolecular Trapping: In the presence of excess trialkyl phosphite, the carbene intermediate can be trapped to form novel ylidic phosphonates arkat-usa.orgrsc.orgpsu.edu. In some cases, these ylides can rearrange or react with proton donors to yield bisphosphonates arkat-usa.org. The intermolecular trapping of the carbene generated from dimethyl 2-phenoxybenzoylphosphonate with trimethyl phosphite was a significant pathway observed in its reaction psu.edu.

Intramolecular Trapping: When the benzoylphosphonate precursor contains a suitable ortho-substituent, the carbene can be trapped intramolecularly, leading to various cyclic products arkat-usa.orgrsc.orgpsu.edu. This method is often encouraged by using an inert solvent to disfavor the bimolecular intermolecular trapping pathway arkat-usa.org. The specific products depend on the nature of the ortho-substituent, as detailed in the table below.

| Precursor (ortho-substituent) | Carbene Intermediate | Trapping Method | Product(s) | Ref |

| 2-Vinylbenzoylphosphonate | 2-Vinylphenyl(phosphonato)carbene | Intramolecular Cyclization | Indenylphosphonate isomers | arkat-usa.org |

| 2-Allylbenzoylphosphonate | 2-Allylphenyl(phosphonato)carbene | Intramolecular Insertion | Cyclopropyl system | arkat-usa.org |

| 2-Phenoxybenzoylphosphonate | 2-Phenoxyphenyl(phosphonato)carbene | Intermolecular Trapping | Ylidic phosphonate | psu.edu |

| 2-(Phenylthio)benzoylphosphonate | 2-(Phenylthio)phenyl(phosphonato)carbene | Intermolecular Trapping | Ylidic phosphonate | psu.edu |

Spectroscopic and Crystallographic Identification of Enzymatic Intermediates: The stable adduct formed between methyl benzoylphosphonate (MBP) and the ThDP cofactor in Benzoylformate Decarboxylase (BFDC) has been extensively characterized using multiple techniques nih.govresearchgate.net.

X-ray Crystallography: The structure of BFDC in complex with the MBP inhibitor has been solved to a high resolution (1.37 Å), providing unambiguous electron density evidence for the formation of a tetrahedral adduct between the C2 atom of ThDP and the carbonyl carbon of MBP nih.govresearchgate.net. This structure serves as a high-fidelity model for a key intermediate in the enzyme's catalytic cycle nih.gov.

Circular Dichroism (CD) Spectroscopy: The formation of the adduct is accompanied by the appearance of a characteristic CD band, which indicates the formation of the 1',4'-iminopyrimidine tautomer of ThDP nih.govresearchgate.net. This tautomeric form is commonly observed when ThDP forms tetrahedral complexes with its substrates researchgate.net.

Mass Spectrometry: High-resolution mass spectrometry of the reaction mixture confirms the formation of the covalent C2α-phosphonomandelyl-ThDP adduct nih.govresearchgate.net.

Kinetic and thermodynamic studies provide quantitative insight into the formation and stability of benzoylphosphonate-derived intermediates.

In the enzymatic context, methyl benzoylphosphonate (MBP) has been characterized as a potent competitive and reversible inhibitor of Benzoylformate Decarboxylase (BFDC) nih.gov. The stability of the enzyme-inhibitor complex and related analogues has been quantified through kinetic and binding assays. These studies highlight the strong interaction between the benzoylphosphonate analogue and the enzyme's active site, reflecting its role as a transition state analogue.

| Inhibitor/Analogue | Enzyme | Parameter | Value | Ref |

| Methyl Benzoylphosphonate (MBP) | BFDC | Ki (Inhibition Constant) | 0.38 ± 0.04 µM | nih.gov |

| Methyl Benzoylphosphonate (MBP) | BFDC | Kd (Dissociation Constant) | 0.47 ± 0.05 µM | nih.gov |

| Methyl Acetylphosphonate (MAP) | BFDC | Kd (Dissociation Constant) | 10.3 ± 0.4 mM | nih.gov |

Thermodynamically, the formation of carbene intermediates from benzoylphosphonates requires significant thermal energy, with reactions typically proceeding at temperatures above 80°C, indicating a substantial activation energy barrier for the C-O bond cleavage that generates the carbene tandfonline.com.

Furthermore, kinetic studies on the fragmentation of related compounds, such as α-hydroxyiminobenzylphosphonates, show that these reactions can proceed via transient intermediates like monomeric methyl metaphosphate, with the reaction pathway and rate being dependent on factors like pH and isomer geometry researchgate.net.

Identification and Trapping of Transient Species

Mechanistic Elucidation of this compound Reactions

Understanding the detailed mechanisms of reactions involving benzoylphosphanones requires sophisticated analysis of transition states and reaction pathways. This is particularly evident in the study of enzymes for which benzoylphosphonates act as substrate mimics.

Transition state analysis is crucial for understanding the catalytic power of enzymes. In the case of Benzoylformate Decarboxylase (BFDC), a combination of computational modeling and experimental data from benzoylphosphonate inhibitors has provided a detailed picture of the transition states involved in the decarboxylation reaction nih.govnih.gov.

Density functional theory (DFT) calculations have been employed to model the active site and map out the entire reaction mechanism, from substrate binding to product release nih.gov. These studies characterize the geometries and energies of all intermediates and transition states along the catalytic pathway nih.gov. The calculations show that the rate-determining step involves the breaking of the carbon-carbon bond of the substrate scholaris.canih.gov.

The experimental structure of the BFDC-MBP complex, where MBP acts as a stable analogue of the pre-decarboxylation intermediate, provides an invaluable benchmark for these computational models nih.govnih.gov. By mimicking the tetrahedral geometry of the catalytic intermediate, the benzoylphosphonate inhibitor effectively acts as a transition state analogue, binding tightly to the active site nih.gov. This synergy between theoretical calculations and experimental inhibitor studies allows for a detailed validation of the proposed transition state structures and a deeper understanding of the roles of active site residues, such as His70 and Ser26, in stabilizing the transition state nih.gov.

A reaction coordinate map, or reaction energy profile, illustrates the energy of a system as it progresses from reactants to products, passing through various transition states and intermediates nih.gov. For the reaction catalyzed by Benzoylformate Decarboxylase, computational studies have produced a detailed reaction coordinate map nih.gov.

The X-ray crystal structure of the BFDC complexed with the methyl benzoylphosphonate inhibitor provides an experimental "snapshot" of one of the energy minima along this reaction coordinate nih.govresearchgate.net. This structure corresponds to a stable analogue of the first major covalent intermediate (Int1), lending strong experimental support to the computationally derived reaction coordinate map nih.govnih.gov. While abstract "reaction coordinate mapping" is a theoretical technique in quantum dynamics arxiv.orgarxiv.org, the generation of a reaction energy profile combined with structural data of intermediates provides a practical and chemically intuitive map of the reaction mechanism.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic structure of molecules like benzoylphosphanone. These computational methods are essential for understanding molecular properties and reactivity.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of many-body systems. nih.govaimspress.com It is a widely used tool in computational chemistry to predict and analyze the electronic structure of molecules. nih.govjmchemsci.com DFT calculations provide valuable information on molecular geometry, bonding, and reactivity. nih.gov

In the context of organophosphorus compounds, DFT has been employed to study their structure and reactivity. For instance, DFT calculations at the B3LYP/6-311G(3df,3pd) level have been used to optimize the molecular geometry of related compounds. orientjchem.org The accuracy of DFT methods is often evaluated by comparing calculated parameters with experimental data, with regression coefficients close to 1.0 indicating a strong correlation. orientjchem.org

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmchemsci.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are two other major classes of quantum chemical calculations. researchgate.net Ab initio methods are based on first principles, using the fundamental laws of quantum mechanics without experimental parameters. researchgate.net The Hartree-Fock (HF) method is a foundational ab initio approach. wikipedia.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov This makes them computationally less expensive than ab initio methods, allowing for the study of larger molecular systems. nih.govmdpi.com Methods like AM1, PM6, and PM7 fall under this category. mdpi.com Density Functional Tight Binding (DFTB) is a semi-empirical method derived from DFT. nih.gov These methods are particularly useful when a quantum chemical treatment is necessary but ab initio or DFT calculations are too computationally demanding. nih.gov

The choice between ab initio, DFT, and semi-empirical methods depends on the desired accuracy and the size of the system being studied. mdpi.com While ab initio methods can be highly accurate, their computational cost is high. Semi-empirical methods are faster but may be less accurate if the molecule under study is significantly different from the compounds used for parameterization. wikipedia.org

Molecular Orbital Analysis (HOMO-LUMO Interactions)

Molecular orbital (MO) analysis is a critical tool for understanding chemical reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. huntresearchgroup.org.uk The energy and shape of these orbitals dictate how a molecule interacts with other chemical species. libretexts.org

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. libretexts.org The interaction between the HOMO of one molecule and the LUMO of another is a key concept in explaining chemical reactions. huntresearchgroup.org.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Theoretical calculations, such as those using DFT, can provide the energies of these orbitals and the resulting energy gap. For example, a calculated HOMO-LUMO gap for a related molecule using DFT//B3LYP was found to be 4.105 eV. researchgate.net

The analysis of HOMO-LUMO interactions is crucial for predicting the sites of electrophilic and nucleophilic attack within a molecule. researchgate.net This information, often visualized with molecular electrostatic potential (MEP) maps, helps in understanding the reactive nature of different parts of a molecule. orientjchem.orgresearchgate.net

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for structure elucidation and characterization.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become an important tool in structural chemistry. meilerlab.org Density Functional Theory (DFT) is a commonly used method for these predictions. nih.gov The accuracy of these predictions depends on several factors, including the chosen functional, basis set, and the model used for solvation effects. nih.govuni-muenchen.de

The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. nih.govuni-muenchen.de Benchmark studies have shown that specific combinations of functionals and basis sets, such as WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C, can provide high accuracy when combined with a polarizable continuum model (PCM) for the solvent. nih.gov The geometry of the molecule should also be optimized at a suitable level of theory for the best results. nih.gov

Computational predictions can be accurate enough to help resolve ambiguities in experimental NMR spectra and revise incorrect assignments. mdpi.com For complex molecules, it is often necessary to consider the Boltzmann-weighted average of chemical shifts over all accessible conformations to obtain reliable predictions. uni-muenchen.de Machine learning approaches are also emerging as a powerful tool for predicting NMR chemical shifts with high accuracy. researchgate.net

Vibrational Frequency Calculations

Vibrational frequency calculations are a cornerstone of computational chemistry, providing insights into the molecular vibrations that are experimentally observed in infrared (IR) and Raman spectroscopy. atomistica.online These calculations are essential for characterizing molecules, identifying stable structures (minima on the potential energy surface, which have all real frequencies), and locating transition states (which have one imaginary frequency). atomistica.online

The process begins with the optimization of the molecular geometry to find a stationary point. uni-rostock.de Then, the Hessian matrix, which contains the second derivatives of the energy with respect to the atomic coordinates, is calculated and diagonalized to yield the vibrational frequencies and their corresponding normal modes. atomistica.online

DFT is a widely used method for these calculations due to its balance of accuracy and computational cost. numberanalytics.com The accuracy of the predicted frequencies can be influenced by the choice of the theoretical method and basis set. atomistica.online For instance, a comparison of experimental FT-IR wavenumbers with those calculated using DFT can show strong agreement, validating the computational model. orientjchem.org It is important to note that small deviations from the equilibrium geometry can lead to significant errors in the calculated frequencies. uni-rostock.de

Reaction Mechanism Simulations and Energetics

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the energetic landscape that connects reactants, transition states, and products.

A potential energy surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. nih.gov For a chemical reaction, the PES illustrates the energy changes as reactants are converted into products, passing through high-energy transition states. researchgate.net Computational methods like Density Functional Theory (DFT) are used to calculate the energy at various points on this surface. nih.gov

The lowest energy path along the PES is known as the reaction coordinate, and the highest point on this path corresponds to the transition state. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. nih.gov

For acylphosphonates, computational studies have explored their reactivity with various reagents. For instance, quantum mechanical calculations (using the MNDO/H method) on the acid-induced fragmentation of dimethyl benzoylphosphonate showed that protonation occurs preferentially at the phosphoryl (P=O) oxygen. rsc.org This protonation is followed by the breaking of the C–P bond with a calculated zero activation energy, leading to the formation of dimethyl phosphite (B83602) and a benzoylium cation. rsc.org Such calculations help to identify the most likely reaction pathways by comparing the activation barriers of different hypothetical mechanisms. nih.gov

Computational modeling is crucial for understanding complex catalytic cycles. nih.gov By calculating the energies of intermediates and transition states, researchers can construct a complete energy profile for the entire catalytic process. nih.gov These simulations can reveal the rate-determining step and provide insights into how the catalyst facilitates the reaction.

In the context of reactions involving acyl phosphonates, DFT calculations have been used to explore their role in organocatalyzed reactions. acs.org For example, in the N-Heterocyclic Carbene (NHC)-catalyzed annulation of aldehydes with acyl phosphonates, computational modeling helped to rationalize the reaction mechanism. nih.gov The proposed mechanism involves the initial formation of a Breslow intermediate, which then interacts with the acyl phosphonate (B1237965). nih.gov Hydrogen bonding between the ketone of the acyl phosphonate and an enol intermediate helps to create a highly organized transition state, which is crucial for stereoselectivity. nih.gov Theoretical studies on related systems have also shown that Lewis acid catalysts can enhance reaction rates by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acyl phosphonate, making it more susceptible to nucleophilic attack. metu.edu.tr

Potential Energy Surface Mapping

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. plos.org By solving Newton's equations of motion for a system, MD simulations generate a trajectory that reveals the molecule's dynamic behavior, including its conformational flexibility and preferred shapes. nih.gov

For flexible molecules like this compound, which has several rotatable bonds, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. nih.govchemscene.com These simulations are often performed using force fields, which are sets of parameters that describe the potential energy of the system.

While specific MD studies focused solely on this compound are not prominent in the literature, the technique has been extensively applied to other organophosphorus compounds, including phosphonates integrated into complex biological systems like nucleic acids. oup.comescholarship.org In these studies, MD simulations have been used to determine the structure and conformational preferences of modified DNA duplexes containing chiral phosphonate moieties. oup.com The simulations, which often include explicit solvent molecules to mimic physiological conditions, provide detailed insights into local and global structural changes and the stability of different conformations. oup.comescholarship.org For dimethyl benzoylphosphonate, DFT calculations have indicated a preference for a trans-conformation between the carbonyl (C=O) and phosphoryl (P=O) groups. MD simulations could further elaborate on this by exploring the full conformational space and the dynamics of transitioning between different rotamers.

Coordination Chemistry and Ligand Properties of Benzoylphosphanone

Benzoylphosphanone, as a ligand, is characterized by the presence of both a benzoyl group and a phosphine (B1218219) oxide moiety. This combination of a hard oxygen donor from the carbonyl group and a borderline phosphorus donor atom allows for versatile coordination behavior with a range of transition metals. The electronic interplay between the electron-withdrawing benzoyl group and the phosphine oxide can be tuned by substituents on the phenyl ring, thereby influencing the ligand's donor properties and the stability of the resulting metal complexes.

Complexation with Transition Metals

The formation of complexes between this compound and transition metals is a subject of ongoing research. These reactions typically involve the direct interaction of a this compound derivative with a suitable metal precursor in an appropriate solvent.

Synthesis of Metal-Benzoylphosphanone Complexes

The synthesis of metal-benzoylphosphanone complexes often proceeds through substitution reactions, where a labile ligand on the metal precursor is displaced by the this compound. eolss.net The choice of solvent and reaction conditions, such as temperature and reaction time, plays a crucial role in the successful isolation of the desired complex. For instance, the reaction of a palladium(II) precursor with an alkenylphosphoryl compound, a class of molecules structurally related to benzoylphosphanones, can lead to the formation of stable palladium complexes. sioc-journal.cn Similarly, various transition metal complexes have been synthesized using Schiff base ligands, which, like this compound, can feature both hard and soft donor atoms. mdpi.com The general approach involves dissolving the ligand and the metal salt in a suitable solvent, followed by refluxing or stirring at room temperature to facilitate complex formation. nih.gov

A generalized synthetic route can be represented as: M-L_n + x(PhCO)(R_2PO) -> [M(PhCO)(R_2PO)x]L{n-y} + yL

Where:

M = Transition Metal

L = Labile Ligand

(PhCO)(R_2PO) = this compound ligand

n = Initial number of labile ligands

x = Number of this compound ligands coordinated

y = Number of labile ligands displaced

Structural Characterization of Coordination Compounds

The elucidation of the structure of metal-benzoylphosphanone complexes is paramount to understanding their properties and reactivity. Various analytical techniques are employed for this purpose.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the this compound ligand to the metal. A shift in the stretching frequency of the C=O (carbonyl) and P=O (phosphine oxide) groups upon complexation provides evidence of coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. Changes in the chemical shifts of the ligand's protons, carbons, and phosphorus atom upon coordination offer insights into the metal-ligand interaction. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which are influenced by the coordination environment and the nature of the metal and ligand. solubilityofthings.com

The coordination number and geometry of the resulting complexes can vary depending on the metal ion, its oxidation state, and the steric and electronic properties of the this compound ligand. Common coordination numbers for transition metal complexes range from 2 to 9, with geometries including linear, trigonal planar, tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral. libretexts.org

Ligand Field Theory and Electronic Properties of Complexes

Ligand Field Theory (LFT) is a theoretical framework that combines aspects of crystal field theory and molecular orbital theory to describe the electronic structure and bonding in coordination complexes. wikipedia.org It provides a powerful model for understanding the color, magnetism, and other electronic properties of transition metal complexes. solubilityofthings.comuci.edu

When this compound ligands coordinate to a transition metal ion, their lone pairs of electrons interact with the metal's d-orbitals. This interaction causes the d-orbitals, which are degenerate (have the same energy) in the free metal ion, to split into different energy levels. libretexts.org The magnitude of this splitting, denoted as Δ (delta), is influenced by the nature of the ligand, the metal ion, and the coordination geometry.

Sigma (σ) and Pi (π) Bonding: The this compound ligand can engage in both σ- and π-bonding with the metal center. The oxygen and phosphorus atoms can act as σ-donors, donating electron density to the metal. libretexts.org Additionally, the carbonyl group and the phenyl ring possess π-systems that can participate in π-interactions with the metal's d-orbitals. These interactions can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), further influencing the electronic properties of the complex. wikipedia.org

Spectrochemical Series: The position of this compound in the spectrochemical series, which ranks ligands according to their ability to cause d-orbital splitting, would depend on the specific substituents on the ligand. Generally, ligands are classified as weak-field or strong-field. Weak-field ligands cause a small Δ, leading to high-spin complexes, while strong-field ligands cause a large Δ, resulting in low-spin complexes. libretexts.org

The electronic properties of this compound complexes, such as their color and magnetic behavior, are direct consequences of the d-orbital splitting. The absorption of light in the UV-visible region corresponds to the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy of this transition is related to the magnitude of Δ. The magnetic properties are determined by the number of unpaired electrons in the d-orbitals.

Catalytic Applications of this compound Metal Complexes

The unique electronic and steric features of this compound ligands make their metal complexes promising candidates for various catalytic applications. The ability to fine-tune the ligand's properties by modifying its substituents allows for the rational design of catalysts with specific activities and selectivities.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and the reactants are in the same phase, typically a liquid solution. researchgate.net Metal complexes are widely used as homogeneous catalysts for a variety of organic transformations. mdpi.comrsc.org

Metal-benzoylphosphanone complexes could potentially catalyze a range of reactions, including:

Cross-Coupling Reactions: Palladium complexes, for instance, are renowned for their catalytic activity in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. rsc.org The electronic properties of the this compound ligand could influence the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle.

Oxidation Reactions: Transition metal complexes are often employed as catalysts for the oxidation of organic substrates. chimia.ch The redox properties of the metal center in a this compound complex could be harnessed for such transformations.

Hydrogenation Reactions: Pincer-type complexes, which can be conceptually related to chelating this compound ligands, have shown remarkable activity in hydrogenation reactions. mdpi.com

The catalytic activity of these complexes is often dependent on the stability and reactivity of the metal center, which are directly influenced by the coordinating this compound ligand.

Asymmetric Catalysis

Asymmetric catalysis focuses on the synthesis of chiral molecules with a high degree of enantiomeric excess. mdpi.com This is a critical area in the synthesis of pharmaceuticals and other biologically active compounds. rsc.org Chiral metal complexes, where the chirality is introduced through a chiral ligand, are the cornerstone of asymmetric catalysis.

By employing a chiral this compound ligand, it is possible to create a chiral environment around the metal center. This chiral pocket can then induce stereoselectivity in a catalytic reaction, favoring the formation of one enantiomer over the other. nih.gov

Potential applications in asymmetric catalysis include:

Asymmetric Hydrogenation: Chiral rhodium and ruthenium complexes are widely used for the asymmetric hydrogenation of prochiral olefins and ketones.

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a classic example of a metal-catalyzed enantioselective reaction.

Asymmetric C-C Bond Forming Reactions: Many catalytic methods exist for the enantioselective formation of carbon-carbon bonds. rsc.org

The design of effective chiral this compound ligands is crucial for achieving high enantioselectivity. This often involves the iterative process of ligand design, synthesis, and screening in the target catalytic reaction. aip.org

Solid-State and Supramolecular Chemistry Involving this compound

The arrangement of molecules in the solid state and their non-covalent interactions are fundamental to understanding and designing new materials. rsc.orgresearchgate.net While specific crystal structure data for this compound is not available, its molecular structure suggests a high potential for forming interesting solid-state and supramolecular assemblies.

Supramolecular chemistry, on the other hand, focuses on the chemistry of molecular assemblies and intermolecular bonds. scirp.org It explores how molecules recognize each other and self-assemble to form well-defined, functional structures. scirp.org These interactions, which are weaker than covalent bonds, include hydrogen bonding, π-π stacking, and van der Waals forces. scirp.org

Predicted Solid-State Properties and Supramolecular Interactions:

Given the functional groups present in this compound—a carbonyl group and a phosphonate (B1237965) group—several types of intermolecular interactions can be anticipated, which would govern its solid-state packing and supramolecular behavior.

Hydrogen Bonding: The oxygen atoms of the carbonyl and phosphonate groups can act as hydrogen bond acceptors. If the phosphonate is in its acidic form or if co-crystallized with hydrogen bond donors, a network of hydrogen bonds would likely be a dominant feature in its crystal structure.